Scaffold-Based Anti-HIV Activity Inference vs. In-Class Lead Compound
While direct activity data for CAS 1105241-13-1 is unavailable, its core scaffold is associated with potent HSP90 inhibition. The in-class lead compound 2l (a 2-isoxazol-3-yl-acetamide analogue) demonstrated an approximately 3.5-fold better therapeutic index than the second-generation HSP90 inhibitor AUY922 in anti-HIV assays, and its activity was cell-type, virus-isolate, and viral-load independent [1]. The unique 4-chlorophenoxy and furan-2-yl substitutions on CAS 1105241-13-1 may further modulate this activity.
| Evidence Dimension | Therapeutic index (anti-HIV activity vs. cytotoxicity) |
|---|---|
| Target Compound Data | No direct data available; structurally related to active scaffold |
| Comparator Or Baseline | Compound 2l (lead analogue) vs. AUY922: ~3.5-fold better therapeutic index [1] |
| Quantified Difference | Class-level: ~3.5-fold improvement over a known HSP90 inhibitor for the lead analogue; extrapolation to target compound is speculative. |
| Conditions | HIV-1 replication inhibition in cell culture (HNC: highest non-cytotoxic concentration) |
Why This Matters
For procurement, this suggests CAS 1105241-13-1 could serve as a novel starting point for HSP90-targeted antiviral research, where subtle structural variations have led to significant gains in therapeutic index.
- [1] Trivedi J, Parveen A, Rozy F, Mitra A, Bal C, Mitra D, Sharon A. Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. Eur J Med Chem. 2019 Dec 1;183:111699. doi: 10.1016/j.ejmech.2019.111699. View Source
